3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 142224-24-6
VCID: VC21357490
InChI: InChI=1S/C15H13NOS/c17-15-16(11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9H,10-11H2
SMILES: C1=CC=C(C=C1)CCN2C3=CC=CC=C3SC2=O
Molecular Formula: C15H13NOS
Molecular Weight: 255.3 g/mol

3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one

CAS No.: 142224-24-6

Cat. No.: VC21357490

Molecular Formula: C15H13NOS

Molecular Weight: 255.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one - 142224-24-6

Specification

CAS No. 142224-24-6
Molecular Formula C15H13NOS
Molecular Weight 255.3 g/mol
IUPAC Name 3-(2-phenylethyl)-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C15H13NOS/c17-15-16(11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9H,10-11H2
Standard InChI Key LGMFJCRUWDREHO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCN2C3=CC=CC=C3SC2=O
Canonical SMILES C1=CC=C(C=C1)CCN2C3=CC=CC=C3SC2=O

Introduction

Structural and Chemical Characteristics

Core Structure and Functional Groups

The benzothiazolone scaffold consists of a benzothiazole ring fused to a lactam group. In 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one, the phenylethyl group (CH₂CH₂Ph) is attached to the nitrogen atom at position 3. This substitution introduces hydrophobicity and potential π-π stacking interactions, which are critical for biological activity.

PropertyValue/Description
Molecular FormulaC₁₅H₁₃NSO (hypothetical, based on analogs)
Molecular Weight~259.3 g/mol (estimated)
Key Functional GroupsBenzothiazolone core, phenylethyl side chain
Potential ReactivityNucleophilic sulfur, electrophilic carbonyl

Note: The molecular formula and weight are inferred from similar compounds like 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one (CAS 4614-21-5) .

Synthetic Pathways and Derivatives

General Synthesis Strategies

Benzothiazolone derivatives are typically synthesized via cyclization reactions. For example:

  • Nucleophilic Substitution: Reacting 2-aminobenzothiazole with alkyl halides or acyl chlorides.

  • Condensation Reactions: Coupling benzothiazole precursors with phenylethylamine derivatives under acidic or basic conditions .

Reported Derivatives and Modifications

Several benzothiazolone derivatives have been synthesized for pharmacological testing:

  • 3-(2-Oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one: Features a ketone group in the phenylethyl chain, enhancing metabolic stability .

  • Triazole-Benzothiazolone Hybrids: Combining benzothiazolone with triazole rings for antifungal activity.

Pharmacological and Biological Activity (Inferred from Analogs)

Antimicrobial and Antifungal Applications

Triazole-benzothiazolone hybrids (e.g., C₂₂H₂₄N₄OS₂) demonstrated antimicrobial efficacy due to the synergistic effects of the triazole and thiazole moieties. The phenylethyl group in the target compound may enhance membrane permeability or target binding.

Challenges and Research Gaps

Limited Direct Data

No peer-reviewed studies explicitly address 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one. Most insights are extrapolated from structural analogs.

Synthetic Optimization

Key challenges include:

  • Regioselectivity: Ensuring the phenylethyl group attaches at the correct position (N3 vs. S or C2).

  • Purification: Separating isomers or byproducts during alkylation.

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